6-Methoxybenzothiazole
Overview
Description
6-Methoxybenzothiazole is an organic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with a methoxy group attached to the benzene ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and biological research.
Mechanism of Action
Target of Action
6-Methoxybenzothiazole is a compound that has been studied for its potential anthelmintic activity . The primary targets of this compound are the parasites that cause helminth infections .
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to their elimination . The compound exhibits different modes of action based on aryl group substitution as revealed by studies on intact bacterial cells and plasmid DNA .
Biochemical Pathways
This compound affects the biochemical pathways of the target organisms, leading to their death . The specific pathways affected by this compound and their downstream effects are still under investigation.
Result of Action
The result of this compound’s action is the elimination of the target organisms, leading to its potential use as an anthelmintic . Some synthesized carbamates exhibited notable activity. For example, methyl 6-[(5-(4-bromophenacylsulfanyl)-[1,3,4]-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate displayed an equipotent effect to the reference drug oxyclozanide at a concentration of 80 μg mL −1 .
Biochemical Analysis
Biochemical Properties
6-Methoxybenzothiazole plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound also binds to proteins like albumin, facilitating its transport in the bloodstream. Additionally, this compound can form hydrogen bonds with nucleic acids, influencing DNA and RNA stability .
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase enzymes. This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, this compound has been shown to modulate neurotransmitter release, impacting synaptic plasticity and cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, it inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic signaling. Additionally, this compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a biological response, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I metabolism primarily through oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate, facilitating their excretion. The compound also affects metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to albumin in the bloodstream, enhancing its solubility and transport. The compound can also interact with membrane transporters, such as the organic anion-transporting polypeptides, facilitating its uptake into cells. Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is crucial for its role in modulating cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxybenzothiazole can be synthesized through several methods. One common approach involves the reaction of 2-amino-6-methoxybenzothiazole with various reagents. For instance, the Sandmeyer cyanation reaction can be used to convert 2-amino-6-methoxybenzothiazole to 2-cyano-6-methoxybenzothiazole . Another method involves the Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole using potassium hexacyanoferrate(II) as a cyanide source .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of eco-friendly catalysts and reagents is preferred to minimize environmental impact. For example, the Cu-catalyzed cyanation method mentioned earlier is scalable and can be practiced with operational benignity .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxybenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
6-Methoxybenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzothiazole derivatives.
Industry: It is used in the development of fluorescent dyes and sensors for detecting specific analytes.
Comparison with Similar Compounds
6-Methoxybenzothiazole can be compared with other benzothiazole derivatives, such as:
6-Hydroxybenzothiazole: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Methylbenzothiazole: Contains a methyl group instead of a methoxy group.
2-Amino-6-methoxybenzothiazole: Has an amino group at the 2-position.
Uniqueness: this compound is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and alter its interaction with biological targets compared to other benzothiazole derivatives .
Properties
IUPAC Name |
6-methoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOIGFLSEXUWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325459 | |
Record name | 6-Methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-13-4 | |
Record name | 6-Methoxybenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2942-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxybenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2942-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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